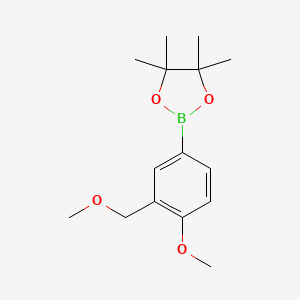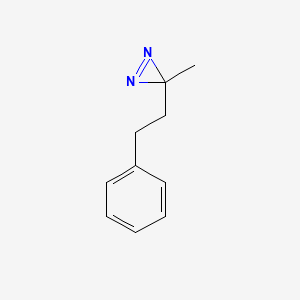![molecular formula C9H14O3 B15323325 7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
7-Oxaspiro[3.5]nonane-6-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-oxaspiro[3.5]nonane-6-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a carboxylic acid functional group attached to the nonane ring. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxaspiro[3.5]nonane-6-carboxylic acid typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable precursor, such as a diol or a hydroxy acid, with a cyclizing agent under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 7-oxaspiro[3.5]nonane-6-carboxylic acid may involve large-scale batch or continuous processes. The choice of process depends on factors such as the availability of raw materials, cost, and environmental considerations. The industrial production methods aim to maximize efficiency, yield, and safety while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the nonane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
7-oxaspiro[3.5]nonane-6-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of the compound and its derivatives to understand their potential as pharmaceuticals or bioactive agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-oxaspiro[3.5]nonane-6-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
7-oxaspiro[3.5]nonane-6-carboxylic acid can be compared with other spirocyclic compounds, such as:
6-oxaspiro[3.5]nonane-7-carboxylic acid: This compound has a similar structure but with the positions of the oxane and nonane rings reversed.
Spiro[4.5]decane-6-carboxylic acid: This compound has a larger spirocyclic ring system, which may result in different chemical and physical properties.
Spiro[3.4]octane-6-carboxylic acid: This compound has a smaller spirocyclic ring system, which may affect its reactivity and stability.
The uniqueness of 7-oxaspiro[3
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
7-oxaspiro[3.5]nonane-8-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-6-9(2-1-3-9)4-5-12-7/h7H,1-6H2,(H,10,11) |
Clé InChI |
BHRQYVILYHZZBN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCOC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
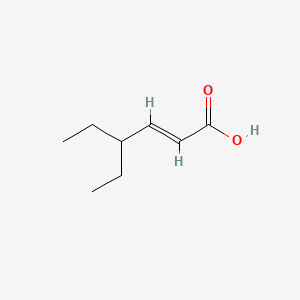
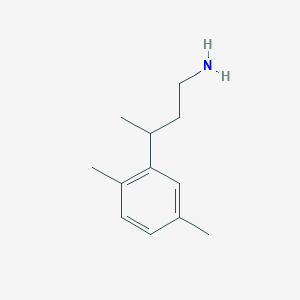
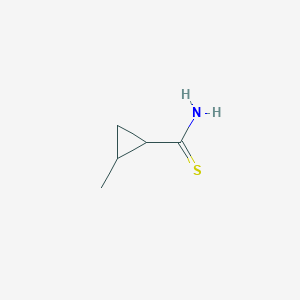
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)

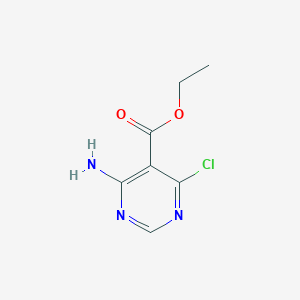
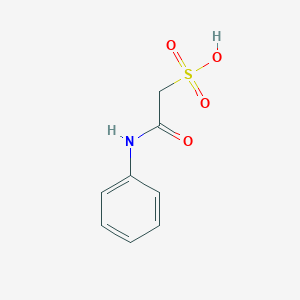

![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
